N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine
Description
N-[(4-Methoxyphenyl)sulfonyl]-N-phenylglycine is a sulfonamide-derived glycine analog characterized by a phenyl group and a 4-methoxyphenylsulfonyl moiety attached to the nitrogen atom of the glycine backbone. Its molecular formula is C₁₅H₁₅NO₅S, with a molecular weight of 321.35 g/mol . The compound is synthesized via sulfonylation reactions, typically involving the reaction of aniline derivatives with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or NaOH/MeOH), followed by acidification and purification steps .
Properties
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-13-7-9-14(10-8-13)22(19,20)16(11-15(17)18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEAXDAPFVNKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327020 | |
| Record name | NSC626981 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117309-27-0 | |
| Record name | NSC626981 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonylation of N-Phenylglycine
One common approach is the sulfonylation of N-phenylglycine with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction proceeds as follows:
- Reagents: N-phenylglycine, 4-methoxybenzenesulfonyl chloride, base (e.g., triethylamine or sodium carbonate).
- Solvent: Typically anhydrous dichloromethane or another aprotic solvent.
- Conditions: Stirring at room temperature or slightly elevated temperature.
- Mechanism: The nucleophilic nitrogen of N-phenylglycine attacks the sulfonyl chloride, forming the sulfonamide bond.
- Workup: The reaction mixture is washed with aqueous acid and base to remove impurities, dried, and concentrated.
- Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures.
This method yields this compound with moderate to good yields and is widely used due to its straightforwardness.
Coupling via Carbodiimide-Mediated Amide Bond Formation
An alternative method involves coupling 4-methoxybenzenesulfonamide derivatives with glycine derivatives using carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of catalysts like 4-dimethylaminopyridine (DMAP):
- Reagents: 4-methoxybenzenesulfonamide, N-phenylglycine or glycine derivative, EDCI, DMAP.
- Solvent: Dichloromethane or dimethylformamide (DMF).
- Conditions: Room temperature stirring for several hours.
- Mechanism: EDCI activates the carboxyl group of glycine, facilitating nucleophilic attack by the sulfonamide nitrogen.
- Workup: Extraction with aqueous acid/base, drying over anhydrous sodium sulfate.
- Purification: Silica gel chromatography.
This method is advantageous for its mild conditions and high selectivity, often resulting in high purity products.
Multi-Step Synthesis via Oxazolium Intermediates
More complex synthetic routes involve the preparation of oxazolium intermediates followed by nucleophilic substitution to introduce the sulfonyl and phenyl groups:
- Step 1: Synthesis of 4-trifluoroacetyl-1,3-oxazolium-5-olate intermediates.
- Step 2: Reaction with sulfonyl-containing nucleophiles under basic conditions (e.g., DBU in DMF).
- Step 3: Workup and purification to isolate the sulfonylated glycine derivative.
This method, while more elaborate, allows for the synthesis of densely functionalized sulfonylated amino acid derivatives with potential for structural diversity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, DMF | Aprotic solvents preferred |
| Base | Triethylamine, DBU, sodium carbonate | Neutralizes HCl byproduct |
| Temperature | 0°C to room temperature | Lower temperatures favor selectivity |
| Reaction Time | 1 to 6 hours | Depends on method and scale |
| Purification | Silica gel chromatography | Hexane/ethyl acetate gradients |
Optimization studies indicate that the presence of oxygen can influence yields in related sulfonylation reactions, and the use of bases like DBU in DMF at low temperatures (0°C) under oxygen atmosphere can improve product yield and purity.
Analytical Characterization
The synthesized this compound is typically characterized by:
- Melting Point: Reported in literature around 135–163°C depending on purity and polymorphs.
- NMR Spectroscopy: ^1H and ^13C NMR confirm the aromatic protons, methoxy group, sulfonyl, and glycine moieties.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 321.3 g/mol.
- Elemental Analysis: Confirms C, H, N, S content consistent with the molecular formula C15H15NO5S.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield & Notes |
|---|---|---|---|
| Direct sulfonylation | N-phenylglycine, 4-methoxybenzenesulfonyl chloride, base | RT, aprotic solvent | Moderate to good yield, simple setup |
| Carbodiimide-mediated coupling | 4-methoxybenzenesulfonamide, glycine derivative, EDCI, DMAP | RT, DCM or DMF | High selectivity, mild conditions |
| Oxazolium intermediate route | Oxazolium salts, sulfonyl nucleophiles, DBU, DMF | 0°C, oxygen atmosphere | Complex, allows functional diversity |
Research Findings and Considerations
- The sulfonylation reaction is sensitive to moisture and requires anhydrous conditions for optimal yield.
- The choice of base and solvent critically affects the reaction rate and selectivity.
- Carbodiimide coupling offers a mild alternative to direct sulfonylation, reducing side reactions.
- Advanced synthetic routes via oxazolium intermediates enable access to structurally complex analogs but require careful control of reaction parameters.
- Purification by silica gel chromatography is standard, with solvent gradients optimized for product isolation.
- Analytical data confirm the successful synthesis and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for the oxidation of the methoxy group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for the reduction of the sulfonyl group.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylsulfonyl-N-phenylglycine.
Reduction: Formation of N-[(4-methoxyphenyl)thio]-N-phenylglycine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its structural features make it a candidate for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and phenyl groups contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. The glycine moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Effects
- Methoxy vs. Chloro Substituents : The 4-methoxy group in the target compound donates electrons via resonance, increasing the sulfonamide’s acidity compared to electron-withdrawing groups like chlorine in N-(4-chlorophenyl)-N-((3,4-dimethoxyphenyl)sulfonyl)glycine . This difference impacts solubility and reactivity in biological systems.
- Aromatic Systems : Replacing phenyl with naphthalen-1-yl (as in compound 16) introduces extended π-conjugation, which may enhance binding to hydrophobic pockets in proteins but reduce aqueous solubility .
Pharmacological and Functional Insights
- Cannabinoid Receptor Interaction: The bis-sulfone Sch225336 () shares a 4-methoxyphenylsulfonyl group and exhibits CB2 selectivity, implying that sulfonamide glycines may interact with G-protein-coupled receptors .
- Photoinitiator Properties : Unlike simpler N-phenylglycine (), the sulfonyl groups in the target compound likely alter its photodecomposition profile, reducing its utility as a photoinitiator but enhancing stability .
Physicochemical Properties
- Solubility : Methoxy groups improve water solubility compared to methyl or chloro substituents. For example, N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is more hydrophobic (logP ~3.5) than the target compound (logP ~2.8) .
- Acidity: The sulfonamide NH in the target compound has a pKa ~8–9, making it more acidic than non-sulfonylated glycine derivatives (pKa ~10) .
Biological Activity
N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a sulfonamide functional group attached to a phenylglycine backbone. Its molecular formula is C16H17NO5S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The methoxy and phenyl groups enhance its hydrophobicity, aiding in membrane penetration and interaction with biological targets.
The mechanism of action for this compound involves several key interactions:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This is particularly relevant for enzymes involved in inflammatory processes.
- Binding Affinity : The glycine moiety allows for hydrogen bonding, influencing the compound's binding affinity to various protein targets.
- Hydrophobic Interactions : The methoxy and phenyl groups contribute to the overall hydrophobic character, enhancing the compound's ability to interact with lipid membranes and intracellular targets .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
The compound's mechanism may involve inhibition of bacterial enzymes such as DNA gyrase, which is crucial for bacterial replication .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It has shown potential in modulating pathways related to pain and inflammation by inhibiting specific enzymes involved in these processes. This activity makes it a candidate for treating inflammatory disorders .
Analgesic Properties
This compound has also been noted for its analgesic effects. Its structural features allow it to interact with pain pathways, providing relief from various types of pain.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antibacterial Study : A study conducted on a series of sulfonamide derivatives demonstrated that compounds similar to this compound exhibited strong antibacterial activity against multiple strains, including significant inhibition against Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : Another research focused on enzyme inhibition revealed that this compound could effectively inhibit acetylcholinesterase (AChE) and urease activities, showcasing its potential in treating conditions like Alzheimer's disease and urinary disorders .
- Antiviral Activity : While primarily studied for antibacterial properties, derivatives of this compound have also shown some antiviral activity against viruses such as Herpes simplex virus and Influenza A virus .
Q & A
Q. Critical Parameters :
- Temperature Control : Excessive heat during sulfonylation can lead to decomposition.
- Catalyst Selection : HOBt/EDC coupling agents improve amidation efficiency .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- 1H/13C NMR :
- Key Markers :
- Sulfonyl Group : No direct proton signal, but deshielding effects on adjacent protons (e.g., aromatic protons near sulfonyl at δ 7.5–8.2 ppm) .
- Methoxy Group : Singlet at δ ~3.8 ppm (3H integration).
- Glycine Backbone : CH2 protons split into a doublet (δ 3.5–4.0 ppm) due to coupling with the sulfonamide nitrogen .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm error. Expected m/z for C15H15NO5S: 321.0675 .
- FT-IR : Sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
Advanced: How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
Methodological Answer:
Discrepancies often arise from:
- Tautomerism : The sulfonamide nitrogen may exhibit rotameric forms, altering coupling patterns. Use variable-temperature NMR to identify dynamic processes .
- Solvent Effects : Simulate NMR shifts using DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (IEFPCM for DMSO or CD3CN) .
- Impurity Interference : Compare with LC-MS data to rule out isobaric contaminants.
Case Study : If computed δ 7.6 ppm for aromatic protons conflicts with observed δ 8.0 ppm, re-evaluate computational parameters (e.g., solvent dielectric constant) or check for π-stacking interactions in crystalline form .
Advanced: What mechanistic insights exist regarding the photochemical behavior of this compound under near-UV irradiation, and how can radical trapping experiments be designed to validate these pathways?
Methodological Answer:
- Proposed Mechanism :
- Validation Strategies :
- Electron Spin Resonance (ESR) : Use spin traps like DMPO to detect transient radicals.
- UV-Vis Kinetics : Monitor absorbance decay at λmax ~300 nm to quantify photodecomposition rates.
- Quenching Experiments : Add TEMPO (radical scavenger) to suppress polymerization, confirming radical-mediated pathways .
Advanced: What strategies are recommended for optimizing the chromatographic separation of this compound from structurally similar byproducts during purification?
Methodological Answer:
- Column Selection : Use C18 columns with 3.5 µm particle size for high resolution.
- Mobile Phase :
- Acidic Conditions : 0.1% formic acid in water/acetonitrile improves peak symmetry.
- Gradient Elution : 5% → 95% acetonitrile over 20 minutes resolves sulfonamide derivatives .
- Byproduct Identification : Collect fractions and analyze via LC-MS/MS to distinguish isobaric species (e.g., incomplete sulfonylation products).
- pH Adjustment : For ionizable groups, use ammonium bicarbonate (pH 8.0) to enhance retention of the carboxylate form .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced biological activity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., KEAP1 for Nrf2 inhibition ).
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity using Hammett σ constants .
- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP <3 for improved solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
